ethyl (3-methyl-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl (3-methyl-1H-pyrazol-1-yl)acetate is an organic compound with the molecular formula C8H12N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Scientific Research Applications
Ethyl (3-methyl-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
Target of Action
Ethyl (3-methyl-1H-pyrazol-1-yl)acetate, also known as ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate, is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . .
Mode of Action
It is known that pyrazole derivatives can form pyrazolium ions when they accept hydrogen ions . These ions are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This property could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
It is known that pyrazole derivatives can exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 1682 could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given the broad range of biological activities exhibited by pyrazole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored at temperatures between 2 and 8 degrees celsius , suggesting that temperature could potentially influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (3-methyl-1H-pyrazol-1-yl)acetate can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . Another method includes the reaction of ethyl bromoacetate with 3-methyl-1H-pyrazole in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different pyrazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can be further functionalized for specific applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate
- 3-Amino-1-methyl-1H-pyrazole
- 1-Methyl-3-phenyl-1H-pyrazole
Uniqueness
Ethyl (3-methyl-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ethyl ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-(3-methylpyrazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-4-7(2)9-10/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCZCRHUBFHKQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290296 | |
Record name | Ethyl 3-methyl-1H-pyrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934172-61-9 | |
Record name | Ethyl 3-methyl-1H-pyrazole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934172-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-methyl-1H-pyrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801290296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.